Cas no 16358-44-4 (N-(3-formyl-4-hydroxyphenyl)acetamide)

N-(3-formyl-4-hydroxyphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide,N-(3-formyl-4-hydroxyphenyl)-
- 2-hydroxy-5-acetamidobenzaldehyde
- 5-ACETAMIDOSALICYALDEHYDE
- N-(3-formyl-4-hydroxyphenyl)acetamide
- EN300-8222082
- 16358-44-4
- 5-Acetamidosalicylaldehyde
- Z1509152964
- AKOS000112415
- XWMLFCHJBNDGFN-UHFFFAOYSA-N
- SCHEMBL974694
-
- MDL: MFCD24551216
- インチ: InChI=1S/C9H9NO3/c1-6(12)10-8-2-3-9(13)7(4-8)5-11/h2-5,13H,1H3,(H,10,12)
- InChIKey: XWMLFCHJBNDGFN-UHFFFAOYSA-N
- SMILES: C(C1=C(O)C=CC(NC(=O)C)=C1)=O
計算された属性
- 精确分子量: 179.058243149g/mol
- 同位素质量: 179.058243149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 205
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4Ų
- XLogP3: 0.8
N-(3-formyl-4-hydroxyphenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8222082-0.25g |
N-(3-formyl-4-hydroxyphenyl)acetamide |
16358-44-4 | 95% | 0.25g |
$425.0 | 2024-05-21 | |
Enamine | EN300-8222082-10.0g |
N-(3-formyl-4-hydroxyphenyl)acetamide |
16358-44-4 | 95% | 10.0g |
$3683.0 | 2024-05-21 | |
1PlusChem | 1P00AU56-100mg |
5-ACETAMIDOSALICYALDEHYDE |
16358-44-4 | 95% | 100mg |
$418.00 | 2023-12-20 | |
1PlusChem | 1P00AU56-2.5g |
5-ACETAMIDOSALICYALDEHYDE |
16358-44-4 | 95% | 2.5g |
$2139.00 | 2023-12-20 | |
Enamine | EN300-8222082-5g |
N-(3-formyl-4-hydroxyphenyl)acetamide |
16358-44-4 | 95% | 5g |
$2485.0 | 2023-09-02 | |
1PlusChem | 1P00AU56-250mg |
5-ACETAMIDOSALICYALDEHYDE |
16358-44-4 | 95% | 250mg |
$588.00 | 2023-12-20 | |
Enamine | EN300-8222082-2.5g |
N-(3-formyl-4-hydroxyphenyl)acetamide |
16358-44-4 | 95% | 2.5g |
$1680.0 | 2024-05-21 | |
Enamine | EN300-8222082-5.0g |
N-(3-formyl-4-hydroxyphenyl)acetamide |
16358-44-4 | 95% | 5.0g |
$2485.0 | 2024-05-21 | |
Enamine | EN300-8222082-1g |
N-(3-formyl-4-hydroxyphenyl)acetamide |
16358-44-4 | 95% | 1g |
$857.0 | 2023-09-02 | |
1PlusChem | 1P00AU56-1g |
5-ACETAMIDOSALICYALDEHYDE |
16358-44-4 | 95% | 1g |
$1122.00 | 2023-12-20 |
N-(3-formyl-4-hydroxyphenyl)acetamide 関連文献
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
N-(3-formyl-4-hydroxyphenyl)acetamideに関する追加情報
N-(3-formyl-4-hydroxyphenyl)acetamide: A Comprehensive Overview
N-(3-formyl-4-hydroxyphenyl)acetamide, identified by the CAS number 16358-44-4, is a compound of significant interest in both academic and industrial research. This compound, also referred to as N-(3-formyl-4-hydroxyphenethyl)acetamide, belongs to the class of aromatic amides and has garnered attention due to its unique structural properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
The molecular structure of N-(3-formyl-4-hydroxyphenyl)acetamide comprises a phenolic ring substituted with a formyl group at the 3-position and a hydroxyl group at the 4-position. The acetamide group is attached to the nitrogen atom, which is further connected to the phenolic ring. This arrangement imparts the compound with both electron-donating and withdrawing functionalities, making it versatile for various chemical reactions and biological interactions.
Recent studies have highlighted the potential of N-(3-formyl-4-hydroxyphenyl)acetamide as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of anti-inflammatory agents, where its ability to modulate enzyme activities has shown promise. Additionally, its application in drug delivery systems has been investigated, leveraging its solubility properties and stability under physiological conditions.
In terms of synthesis, several methods have been reported for the preparation of N-(3-formyl-4-hydroxyphenyl)acetamide. These include nucleophilic acylation of aniline derivatives, as well as coupling reactions involving activated acetyl groups. The choice of synthetic pathway often depends on the availability of starting materials and the desired purity of the final product. Recent advancements in catalytic techniques have further enhanced the efficiency and scalability of these processes.
The biological activity of N-(3-formyl-4-hydroxyphenyl)acetamide has been a focal point in recent research. Studies conducted on cellular models have demonstrated its potential as an antioxidant agent, with mechanisms involving radical scavenging and modulation of cellular redox states. Furthermore, its role in neuroprotective therapies has been explored, with findings suggesting its ability to mitigate oxidative stress-induced neuronal damage.
In conclusion, N-(3-formyl-4-hydroxyphenyl)acetamide (CAS No. 16358-44-4) stands out as a compound with multifaceted applications across diverse scientific domains. Its structural versatility, coupled with recent breakthroughs in synthesis and biological studies, underscores its importance as a valuable tool in modern chemical research.
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